molecular formula C21H23BrN4O2 B6024460 4-[4-(2-Morpholin-4-ylethyl)imidazo[1,2-a]benzimidazol-2-yl]phenol;hydrobromide

4-[4-(2-Morpholin-4-ylethyl)imidazo[1,2-a]benzimidazol-2-yl]phenol;hydrobromide

Cat. No.: B6024460
M. Wt: 443.3 g/mol
InChI Key: IXDUONPITIIOBW-UHFFFAOYSA-N
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Description

4-[4-(2-Morpholin-4-ylethyl)imidazo[1,2-a]benzimidazol-2-yl]phenol;hydrobromide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various therapeutic applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Morpholin-4-ylethyl)imidazo[1,2-a]benzimidazol-2-yl]phenol;hydrobromide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Scientific Research Applications

4-[4-(2-Morpholin-4-ylethyl)imidazo[1,2-a]benzimidazol-2-yl]phenol;hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2-Morpholin-4-ylethyl)imidazo[1,2-a]benzimidazol-2-yl]phenol;hydrobromide involves its interaction with specific molecular targets:

Properties

IUPAC Name

4-[4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazol-2-yl]phenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2.BrH/c26-17-7-5-16(6-8-17)18-15-25-20-4-2-1-3-19(20)24(21(25)22-18)10-9-23-11-13-27-14-12-23;/h1-8,15,26H,9-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDUONPITIIOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N4C2=NC(=C4)C5=CC=C(C=C5)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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